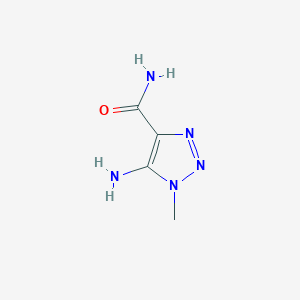

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of N-guanidinosuccinimide with amines under microwave irradiation has been reported .Aplicaciones Científicas De Investigación

Disarming the Bacterial SOS Response

- Summary of Application: This compound is used to inhibit the bacterial DNA damage (SOS) response, which is activated by many antibiotics that cause DNA damage. The SOS response results in the expression of genes involved in DNA repair and mutagenesis. Inhibiting this response can sensitize bacteria to antibiotics and slow the appearance of resistance .

- Methods of Application: A high throughput screen of ∼1.8 million compounds was performed to monitor for inhibition of RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response .

- Results or Outcomes: The refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold identified in the screen led to the identification of an analog with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate

- Summary of Application: This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

Inhibiting the SOS Response in Pseudomonas aeruginosa

- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .

- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .

- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

Synthesis of Ribavirin

- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

Inhibiting the SOS Response in Pseudomonas aeruginosa

- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .

- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .

- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

Synthesis of Ribavirin

- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

Propiedades

IUPAC Name |

5-amino-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLWYSGGQFFAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363523 |

Source

|

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

20419-66-3 |

Source

|

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.